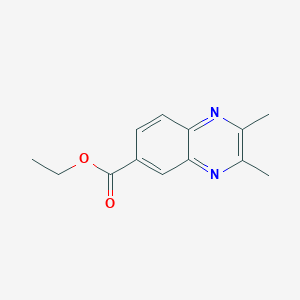
2,3-二甲基喹喔啉-6-甲酸乙酯
描述
Ethyl 2,3-dimethylquinoxaline-6-carboxylate (EDMQC) is a heterocyclic organic compound with a unique chemical structure. It is a colorless solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). EMDQC has a wide range of applications in scientific research, such as in the synthesis of pharmaceuticals and in the study of enzyme reactions.
科学研究应用
1. 合成和化学反应性
2-甲基-2,3-丁二烯酸乙酯是一种与2,3-二甲基喹喔啉-6-甲酸乙酯密切相关的化合物,用于膦催化的[4 + 2]环化反应形成高度官能化的四氢吡啶。这些反应实现了优异的收率和完全的区域选择性,扩大了类似化合物的反应范围 (Zhu, Lan, & Kwon, 2003).
2. 作为抗病毒剂的生物学评估
2,3-二甲基喹喔啉-6-甲酸乙酯的衍生物,例如(6,7‐二甲基‐2‐氧代‐3,4‐二氢喹喔啉‐3‐基)乙酸乙酯,已被合成并评估了其对包括HCV、HBV、HSV-1和HCMV在内的各种病毒的抗病毒活性。某些化合物对HCMV表现出有效的活性,具有低细胞毒性和高选择性指数 (Elzahabi, 2017).
3. 抗癌潜力
结构相关的化合物2-氨基-6-(3',5'-二甲氧基苯基)-4-(2-乙氧基-2-氧代乙基)-4H-色满-3-甲酸乙酯已显示出作为抗癌剂的潜力。它对多种血液和实体瘤细胞表现出低微摩尔细胞毒性,特别是在耐药癌细胞中。该化合物诱导细胞凋亡,可能是治疗具有多重耐药性的癌症的候选药物 (Das et al., 2009).
4. 新型杂环的合成
类似的化合物2-(3-烯丙基硫脲基)-4,5,6,7-四氢苯并[b]噻吩-3-甲酸乙酯已被用于合成对结肠HCT-116人癌细胞系具有有效抗癌活性的新型杂环 (Abdel-Motaal, Alanzy, & Asem, 2020).
属性
IUPAC Name |
ethyl 2,3-dimethylquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-4-17-13(16)10-5-6-11-12(7-10)15-9(3)8(2)14-11/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUQPOGWJUMYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331553 | |
| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
32388-06-0 | |
| Record name | ethyl 2,3-dimethylquinoxaline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one](/img/structure/B2452113.png)
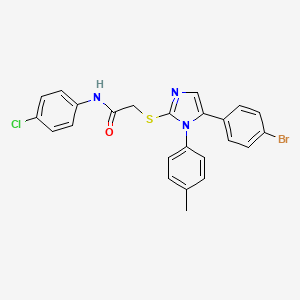

![(E)-2-amino-1-((3-ethoxy-4-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2452117.png)
![3-(N-benzylacetamido)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2452120.png)
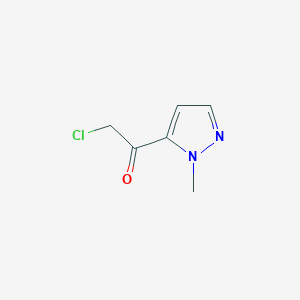
![9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2452124.png)
![N-[2-(2-Fluoro-4-propan-2-yloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2452125.png)
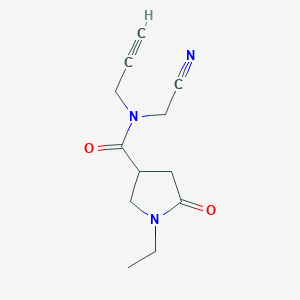


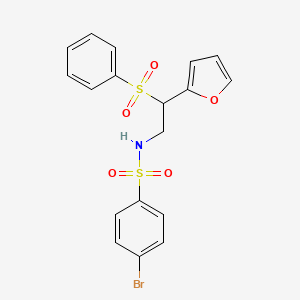
![N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452134.png)